2,2',3,3',4,5'-Hexachlorobiphenyl
Overview
Description
2,2’,3,3’,4,5’-Hexachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are organic chlorine compounds. This compound is characterized by the presence of six chlorine atoms attached to a biphenyl structure. Polychlorinated biphenyls were widely used in various industrial applications due to their chemical stability and insulating properties .
Mechanism of Action
Target of Action
2,2’,3,3’,4,5’-Hexachlorobiphenyl, also known as PCB 129, is one of the 209 polychlorinated biphenyls (PCBs) that were manufactured as commercial mixtures It’s known that pcbs can interact with various cellular targets, including the circadian clock .
Biochemical Pathways
Pcbs have been associated with neurodevelopmental disorders and are known to affect the dopaminergic system .
Pharmacokinetics
The compound has a biological half-life of 436.52 days .
Result of Action
Pcbs have been associated with harmful health effects due to their bioaccumulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,4,5’-Hexachlorobiphenyl. For instance, PCBs were banned in the 1970s due to their harmful health effects and their persistence in the environment . Despite the ban, they are still found in the environment due to their resistance to degradation .
Biochemical Analysis
Biochemical Properties
2,2’,3,3’,4,5’-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances . Additionally, 2,2’,3,3’,4,5’-Hexachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), leading to altered gene expression and disruption of normal cellular functions .
Cellular Effects
The effects of 2,2’,3,3’,4,5’-Hexachlorobiphenyl on cells are profound and varied. This compound can induce oxidative stress, leading to cellular damage and apoptosis . It also affects cell signaling pathways, including those involved in inflammation and immune responses. For example, 2,2’,3,3’,4,5’-Hexachlorobiphenyl has been shown to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a key role in regulating the immune response to infection . Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2,2’,3,3’,4,5’-Hexachlorobiphenyl exerts its effects through several mechanisms. It binds to the AhR, which then translocates to the nucleus and alters the transcription of various genes involved in detoxification and metabolism . Additionally, this compound can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic metabolites . The inhibition of these enzymes can also result in the disruption of normal metabolic processes and increased oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,4,5’-Hexachlorobiphenyl can change over time. This compound is relatively stable and can persist in the environment and biological systems for extended periods . Studies have shown that 2,2’,3,3’,4,5’-Hexachlorobiphenyl can degrade slowly, leading to long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in chronic toxicity and adverse health effects .
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,4,5’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in cellular function and metabolism . At higher doses, it can lead to significant toxicity, including liver damage, immune suppression, and reproductive toxicity . Threshold effects have been observed, where certain doses result in marked changes in biological responses .
Metabolic Pathways
2,2’,3,3’,4,5’-Hexachlorobiphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into hydroxylated metabolites . These metabolites can further undergo conjugation reactions, leading to their excretion from the body . The interaction of 2,2’,3,3’,4,5’-Hexachlorobiphenyl with these enzymes can also affect the metabolic flux and levels of other metabolites .
Transport and Distribution
Within cells and tissues, 2,2’,3,3’,4,5’-Hexachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitate its movement through the bloodstream . Additionally, this compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . The distribution of 2,2’,3,3’,4,5’-Hexachlorobiphenyl within the body can influence its toxicity and persistence .
Subcellular Localization
The subcellular localization of 2,2’,3,3’,4,5’-Hexachlorobiphenyl can affect its activity and function. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, it can be found in the nucleus, where it binds to the AhR and influences gene expression . The localization of 2,2’,3,3’,4,5’-Hexachlorobiphenyl to specific cellular compartments can determine its effects on cellular processes and overall toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’,3,3’,4,5’-Hexachlorobiphenyl can be synthesized through the Ullmann reaction, which involves the coupling of chlorinated benzene derivatives in the presence of copper powder at elevated temperatures (around 230°C) . This method allows for the formation of the biphenyl structure with the desired chlorination pattern.
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,4,5’-Hexachlorobiphenyl, was typically carried out by the chlorination of biphenyl in the presence of a catalyst. This process allowed for the production of various PCB congeners with different degrees of chlorination .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,4,5’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Polychlorinated dibenzofurans (PCDFs).
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
Scientific Research Applications
2,2’,3,3’,4,5’-Hexachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some of its applications include:
Environmental Chemistry: Used as a reference material for studying the environmental fate and transport of PCBs.
Toxicology: Research on its toxic effects on wildlife and humans, including its role as an endocrine disruptor.
Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying PCBs in environmental samples.
Biomedical Research: Investigated for its effects on cellular processes and potential links to diseases.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another hexachlorinated biphenyl with a different chlorination pattern.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Known for its similar toxicological properties.
2,2’,3,4,4’,5’-Hexachlorobiphenyl: Shares similar chemical properties and environmental persistence.
Uniqueness
2,2’,3,3’,4,5’-Hexachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its distinct structure allows for targeted studies on the impact of chlorine substitution on the biphenyl core .
Properties
IUPAC Name |
1,2,3-trichloro-4-(2,3,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-3-7(10(16)9(15)4-5)6-1-2-8(14)12(18)11(6)17/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSLABAYQDPWPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073539 | |
Record name | 2,2',3,3',4,5'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-66-8 | |
Record name | PCB 130 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52663-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,3',4,5'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B52906N4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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